Cas no 93-08-3 (2'-Acetonaphthone)

2'-Acetonaphthone structure
2'-Acetonaphthone structure
Product Name:2'-Acetonaphthone
CAS No:93-08-3
Molecular Formula:C12H10O
Molecular Weight:170.207203388214
MDL:MFCD00004108
CID:34685
PubChem ID:7122

2'-Acetonaphthone Properties

Names and Identifiers

    • 1-(Naphthalen-2-yl)ethanone
    • 2-Acetylnaphthalene~Methyl 2-naphthyl ketone
    • Methyl 2-naphthyl ketone
    • 2-Acetonaphthone
    • 2-Acetylnaphthalene
    • Acetylnaphtalene
    • 1-(2-Naphthyl)ethan-1-one
    • Methyl 2-naphth ketone
    • 2'-Acetonaphthone
    • 1-(2-naphthyl)-ethanone
    • 2-acetonaphthalene
    • CI NO 5510
    • FEMA 2723
    • MANDARIN G
    • ORANGE 2
    • ORANGE A
    • ORANGE II
    • ORANGE P
    • ORANGE Y
    • ORANGER
    • 1-(2-Naphthalenyl)ethanone (ACI)
    • 2′-Acetonaphthone (6CI, 8CI)
    • 1-(2-Naphthyl)ethanone
    • 1-(Naphthalen-2-yl) ethan-1-one
    • 1-(Naphthalen-3-yl)ethanone
    • 2-Naphthyl methyl ketone
    • Methyl β-naphthyl ketone
    • NSC 7658
    • Oranger crystals
    • β-Acetonaphthone
    • β-Acetylnaphthalene
    • β-Naphthyl methyl ketone
    • MDL: MFCD00004108
    • InChIKey: XSAYZAUNJMRRIR-UHFFFAOYSA-N
    • Inchi: 1S/C12H10O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-8H,1H3
    • SMILES: O=C(C)C1C=C2C(C=CC=C2)=CC=1
    • BRN: 774965

Computed Properties

  • Exact Mass: 170.07300
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 170.073
  • Heavy Atom Count: 13
  • Complexity: 197
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 3.2
  • Tautomer Count: 2
  • Surface Charge: 0
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • LogP: 3.04240
  • PSA: 17.07000
  • Refractive Index: n20/D 1.628(lit.)
  • Water Partition Coefficient: Insoluble
  • Boiling Point: 301°C(lit.)
  • Melting Point: 52.0 to 57.0 deg-C
  • Flash Point: Fahrenheit: 334.4 ° f < br / > Celsius: 168 ° C < br / >
  • FEMA: 2723
  • Solubility: 0.272g/l
  • Color/Form: Powder
  • Solubility: Soluble in ether, benzene and carbon tetrachloride, slightly soluble in ethanol, almost insoluble in water.
  • Density: 1.12 g/mL at 25 °C(lit.)

2'-Acetonaphthone Security Information

2'-Acetonaphthone Customs Data

  • HS CODE:29143900
  • Customs Data:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

2'-Acetonaphthone Pricemore >>

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1PlusChem
1P00IHWG-25g
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Alichem
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Ambeed
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Apollo Scientific
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Chemenu
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ChemScence
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$77.0 2022-04-26
Cooke Chemical
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RMB 32.00 2025-02-21
Crysdot LLC
CD12005492-500g
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$111

2'-Acetonaphthone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Water ,  Oxygen Catalysts: Iodine Solvents: Chloroform ;  24 h, 1 atm, rt
Reference
Visible-Light-Induced Cleavage of C-S Bonds in Thioacetals and Thioketals with Iodine as a Photocatalyst
Krumb, Matthias ; Kammer, Lisa Marie; Forster, Robert; Grundke, Caroline; Opatz, Till, ChemPhotoChem, 2020, 4(2), 101-104

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Octakis(acetato-κO)[μ4-(tricyclo[3.3.1.13,7]decane-1,3,5,7-tetrayltetra-4,1-phen… Catalysts: Tempo Solvents: Dichloromethane ;  rt
Reference
An excellent dual recycling strategy for the hypervalent iodine/nitroxyl radical mediated selective oxidation of alcohols to aldehydes and ketones
Dohi, Toshifumi; Fukushima, Kei-ichiro; Kamitanaka, Tohru; Morimoto, Koji; Takenaga, Naoko; et al, Green Chemistry, 2012, 14(5), 1493-1501

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium iodide ,  Hydrogen peroxide Catalysts: Niobium pentachloride Solvents: Ethyl acetate ,  Water ;  3 h, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  rt
Reference
Deprotection of dithioacetals with 30% hydrogen peroxide catalyzed by tantalum(V) chloride-sodium iodide or niobium(V) chloride-sodium iodide
Kirihara, Masayuki; Noguchi, Takuya; Okajima, Nobuhiro; Naito, Sayuri; Ishizuka, Yuki; et al, Tetrahedron, 2012, 68(5), 1515-1520

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Water Solvents: Acetonitrile-d3 ;  20 min, rt
Reference
An Efficient Photoinduced Deprotection of Aromatic Acetals and Ketals
Thevenet, Damien; Neier, Reinhard, Helvetica Chimica Acta, 2011, 94(2), 331-346

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Water ;  2 h, rt → 80 °C
Reference
Mild water-promoted selective deacetalization of acyclic acetals
Williams, D. Bradley G.; Cullen, Adam; Fourie, Alex; Henning, Hendrik; Lawton, Michelle; et al, Green Chemistry, 2010, 12(11), 1919-1921

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium iodide ,  Hydrogen peroxide Catalysts: Tantalum pentachloride Solvents: Ethyl acetate ,  Water ;  1 h, rt
Reference
Deprotection of dithioacetals using the tantalum(V) chloride-catalyzed oxidation of iodide ion by hydrogen peroxide
Kirihara, Masayuki; Harano, Aiko; Tsukiji, Hiroyuki; Takizawa, Ryu; Uchiyama, Tomoyuki; et al, Tetrahedron Letters, 2005, 46(37), 6377-6380

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  1H-Imidazolium, 1-butyl-3-methyl-, (T-4)-tetracarbonylcobaltate(1-) (1:1) Solvents: Benzene ,  1H-Imidazolium, 1-butyl-3-methyl-, (T-4)-tetracarbonylcobaltate(1-) (1:1)
Reference
1-Butyl-3-methylimidazolium cobalt tetracarbonyl [bmim][Co(CO)4]: a catalytically active organometallic ionic liquid
Brown, Richard J. C.; Dyson, Paul J.; Ellis, David J.; Welton, Thomas, Chemical Communications (Cambridge, 2001, (18), 1862-1863

Synthetic Circuit 8

Reaction Conditions
Reference
Chemistry of β-iminosulfoxide. Ketone from β-iminosulfoxide
Yokoyama, Masataka; Takeshima, Tatsuo, Tetrahedron Letters, 1978, (2), 147-50

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hantzsch ester ,  Diisopropylethylamine Catalysts: 2924304-96-9 Solvents: Tetrahydrofuran ;  25 °C
Reference
Enhanced Reducibility via Altering Exciton Binding Energy of Conjugated Microporous Polymers for Photocatalytic Reduction
Zhang, Weijie ; Wang, Degao; Xie, Qiujian; Xu, Chen; Kuang, Guichao ; et al, Macromolecules (Washington, 2023, 56(11), 4022-4029

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Sodium hypochlorite Catalysts: Potassium bromide ,  2768466-81-3 (immobilized on magnetic polystyrene nanosphere) Solvents: Dichloromethane ,  Water ;  5 - 6 min, 0 - 10 °C
Reference
Heterogeneous Catalysis for Oxidation of Alcohol via 1-Methyl-2-azaadamanane N-oxyl Immobilized on Magnetic Polystyrene Nanosphere
Guo, Xiaqun; Li, Meichao; Wang, Jianli; Li, Chunmei ; Hu, Xinquan; et al, ChemistrySelect, 2022, 7(14),

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Trimethylamine oxide Catalysts: Ruthenium trichloride hydrate Solvents: Dimethylformamide ;  10 min, 60 °C
Reference
Two Simple and Highly Efficient Variants of the Griffith-Ley Oxidation of Alcohols
Weingart, Pascal; Huetchen, Patrick; Damone, Angelo ; Kohns, Maximilian; Hasse, Hans ; et al, ChemCatChem, 2020, 12(15), 3919-3928

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Catalysts: Trifluoromethanesulfonic acid Solvents: 1,4-Dioxane ;  8 min, rt
Reference
IBX-TfOH mediated oxidation of alcohols to aldehydes and ketones under mild reaction conditions
Kumar, Kamlesh; Kumar, Prashant; Joshi, Penny; Rawat, Diwan S., Tetrahedron Letters, 2020, 61(15),

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Acetone ,  Potassium tert-butoxide Catalysts: (OC-6-52)-Dichloro[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]-1H-be… Solvents: Methanol ,  Acetone ;  5 min, 56 °C
Reference
Ruthenium(II)-NNN complex-catalyzed Oppenauer-type oxidation of secondary alcohols
Wang, Qingfu; Du, Wangming; Liu, Tingting; Chai, Huining; Yu, Zhengkun, Tetrahedron Letters, 2014, 55(9), 1585-1588

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Acetone Catalysts: Potassium tert-butoxide ,  (OC-6-42)-Chloro[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]-5-methy… ;  1 min, 56 °C
Reference
A Versatile Ruthenium(II)-NNC Complex Catalyst for Transfer Hydrogenation of Ketones and Oppenauer-Type Oxidation of Alcohols
Du, Wangming; Wang, Liandi; Wu, Ping; Yu, Zhengkun, Chemistry - A European Journal, 2012, 18(37), 11550-11554

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Vanadium oxide (V2O5) Solvents: Water ;  7 h, reflux
Reference
Efficient synthesis of carbonyl compounds: oxidation of azides and alcohols catalyzed by vanadium pentoxide in water using tert-butylhydroperoxide
Alagiri, Kaliyamoorthy; Prabhu, Kandikere Ramaiah, Tetrahedron, 2011, 67(44), 8544-8551

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Pyridine ,  Palladium diacetate Solvents: Toluene ;  2.5 h, 27 psi, 100 °C
Reference
Development of safe and scalable continuous-flow methods for palladium-catalyzed aerobic oxidation reactions
Ye, Xuan; Johnson, Martin D.; Diao, Tianning; Yates, Matthew H.; Stahl, Shannon S., Green Chemistry, 2010, 12(7), 1180-1186

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Acetone ,  Sodium tert-butoxide Catalysts: Stereoisomer of [1,8-bis[bis(1-methylethyl)phosphino-κP]-9,10[1′,2′]-benzenoanth… Solvents: Acetone ;  56 °C; 6 h, 56 °C
Reference
Cyclometalated phosphine-based Ir(III) pincer complex as a catalyst for Oppenauer-type oxidation of alcohols
Levy, Roy; Azerraf, Clarite; Gelman, Dmitri; Rueck-Braun, Karola; Kapoor, Pramesh N., Catalysis Communications, 2009, 11(4), 298-301

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Platinum (clusters with gold) ,  Gold (clusters with platinum, palladium, nickel, or iridium) Solvents: (Trifluoromethyl)benzene ,  Water ;  18 h, rt
Reference
Preparation of carbonyl compounds by oxidation of alcohols using styrene polymer-supported binary gold-transition metal cluster catalysts
, Japan, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-13)-(Acetato-κO)[[2,2′-[1,2-cyclohexanediylbis[(nitrilo-κN)methylidyne]]bi… Solvents: Dichloromethane ,  1,3-Dimethylimidazolium methyl sulfate ;  1 h, rt
Reference
Oxidation of sec-alcohols catalyzed by Mn(Salen) in ionic liquids
Jing, Se; Zhen, Li; Xia, Chun-gu, Fenzi Cuihua, 2008, 22(6), 561-564

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: Gold Solvents: Toluene ;  6 h, rt
Reference
Recyclable gold nanoparticle catalyst for the aerobic alcohol oxidation and C-C bond forming reaction between primary alcohols and ketones under ambient conditions
Kim, Sungjin; Bae, Sang Won; Lee, Jae Sung; Park, Jaiwook, Tetrahedron, 2009, 65(7), 1461-1466

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